2-Phosphonobutane-1,2,4-tricarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of PBTC and related compounds involves chemical reactions that introduce phosphonate and carboxylic acid functionalities into organic molecules. These syntheses are critical for producing PBTC in quantities sufficient for industrial use, although specific synthesis details are not directly provided in the literature reviewed.
Molecular Structure Analysis
The molecular structure of PBTC has been studied using nuclear magnetic resonance (NMR) spectroscopy, revealing detailed information about its protonation states and pKa values. The phosphonate group has pKa values of 0.90 ± 0.02 and 9.79 ± 0.02, while the carboxylic groups have pKa values of 3.92 ± 0.02, 4.76 ± 0.03, and 6.13 ± 0.03. These values are critical for understanding PBTC's behavior in different pH environments (Kretzschmar et al., 2022).
Chemical Reactions and Properties
PBTC undergoes various chemical reactions, including degradation by ozonation, which is relevant for water treatment processes. The ozonation of PBTC leads to the transformation of phosphorus within the molecule and affects its anti-precipitation properties. This transformation is significant for removing PBTC from water systems and reducing eutrophication risk (Xu et al., 2019).
Physical Properties Analysis
The adsorption of PBTC on surfaces such as calcite is influenced by its molecular structure, including the phosphonate and carboxylic acid groups. Molecular simulations and experimental studies have shown that PBTC can effectively inhibit scale formation in water systems by adsorbing onto mineral surfaces and altering their growth (Jiang et al., 2016).
Scientific Research Applications
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Physical Chemistry
- Application : PBTC has been studied for its pH-dependent behavior using multinuclear NMR spectroscopy .
- Method : A rigorous evaluation of pH-dependent 1H, 13C, and 31P chemical shifts along with accessible scalar spin–spin coupling constants (J) was performed to determine the pKa values of PBTC in 0.5 molal NaCl aqueous solution by means of nuclear magnetic resonance (NMR) spectroscopy .
- Results : The phosphonate group revealed pKa values of 0.90 ± 0.02 and 9.79 ± 0.02, and the pKa values associated with the carboxylic groups are 3.92 ± 0.02, 4.76 ± 0.03, and 6.13 ± 0.03 .
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Industrial Applications
- Application : PBTC has manifold industrial applications, especially as a complexing agent to prevent salt precipitation (antiscalants) and as bleach stabilizers .
- Method : PBTC is used in various industries such as cooling water systems, desalination plants, paper, textile, and cement industries as well as in detergents .
- Results : The combination of phosphonic acid and carboxyl groups makes PBTC an effective dispersant and highly powerful complexing agent for various metal ions (including Ca2+, Mg2+, Zn2+, Al3+, Fe3+) and radionuclides .
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Oil Field Applications
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Industrial Detergents
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Metal Surface Treatment
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Concrete Retardant
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Disinfectants
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Liquid Dishwashing Concentrates
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Sequestering Agent in Textile Auxiliaries
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Chelating Agent and Metal Detergent
Safety And Hazards
PBTC may be corrosive to metals and cause severe skin burns and eye damage . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-phosphonobutane-1,2,4-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O9P/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHQPBJEOCHCKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40372-66-5 (unspecified hydrochloride salt) | |
Record name | 2-Phosphonobutane-1,2,4-tricarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037971361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4027999 | |
Record name | 2-Phosphono-1,2,4-butanetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Produced as a solid; Available as aqeous solution; [eChemPortal: SIDSUNEP] Dark straw-colored liquid; [MSDSonline] | |
Record name | 1,2,4-Butanetricarboxylic acid, 2-phosphono- | |
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Record name | 2-Phosphono-1,2,4-butanetricarboxylic acid | |
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Product Name |
2-Phosphonobutane-1,2,4-tricarboxylic acid | |
CAS RN |
37971-36-1 | |
Record name | 2-Phosphonobutane-1,2,4-tricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37971-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Phosphonobutane-1,2,4-tricarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037971361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Butanetricarboxylic acid, 2-phosphono- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phosphono-1,2,4-butanetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phosphonobutane-1,2,4-tricarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHOSPHONOBUTANETRICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/306P37319L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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